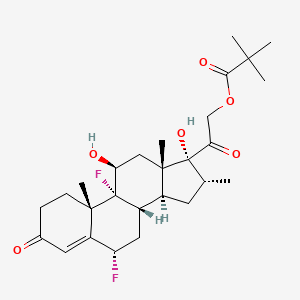

6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-pivalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 274-334-2, also known as activated carbon, is a form of carbon processed to have small, low-volume pores that increase the surface area available for adsorption or chemical reactions. It is widely used in various applications due to its high degree of microporosity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Activated carbon can be produced from various carbonaceous materials such as wood, coal, coconut shells, and peat. The preparation involves two main processes: physical reactivation and chemical activation.

Physical Reactivation: This involves carbonization of the raw material at temperatures between 600-900°C in an inert atmosphere, followed by activation with oxidizing gases such as carbon dioxide or steam at temperatures between 800-1100°C.

Chemical Activation: This involves impregnating the raw material with chemical agents such as phosphoric acid, potassium hydroxide, or zinc chloride, followed by carbonization at lower temperatures (450-900°C).

Industrial Production Methods

In industrial settings, the production of activated carbon typically involves large-scale reactors where the raw material undergoes carbonization and activation in a controlled environment. The process parameters such as temperature, time, and type of activating agent are optimized to produce activated carbon with desired properties.

Chemical Reactions Analysis

Types of Reactions

Activated carbon undergoes various chemical reactions, including:

Oxidation: Activated carbon can be oxidized to introduce functional groups such as carboxyl, hydroxyl, and carbonyl on its surface.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Activated carbon can participate in substitution reactions where surface functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, hydrogen peroxide, and potassium permanganate are commonly used to oxidize activated carbon.

Reducing Agents: Hydrogen gas and sodium borohydride can be used for reduction reactions.

Substitution Reactions: These can be carried out using reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions include oxidized forms of activated carbon with various functional groups, which enhance its adsorption capacity and reactivity.

Scientific Research Applications

Activated carbon has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst support, adsorbent for gas and liquid phase reactions, and in chromatography.

Biology: Employed in the purification of biological samples, removal of toxins, and as a carrier for drug delivery.

Medicine: Used in the treatment of poisoning and overdoses, as well as in hemodialysis and hemoperfusion.

Industry: Applied in water and air purification, gold recovery, and as a decolorizing agent in the food and beverage industry.

Mechanism of Action

The mechanism by which activated carbon exerts its effects is primarily through adsorption. The high surface area and porosity of activated carbon allow it to adsorb a wide range of substances. The adsorption process involves physical forces such as van der Waals forces and chemical interactions between the adsorbate and the surface functional groups of activated carbon.

Comparison with Similar Compounds

Activated carbon can be compared with other adsorbents such as silica gel, zeolites, and metal-organic frameworks (MOFs).

Silica Gel: Unlike activated carbon, silica gel has a lower surface area and is primarily used for moisture adsorption.

Zeolites: These are crystalline aluminosilicates with uniform pore sizes, making them highly selective adsorbents compared to activated carbon.

Metal-Organic Frameworks (MOFs): MOFs have a higher surface area and tunable pore sizes, offering greater flexibility in adsorption applications.

Similar Compounds

- Silica Gel

- Zeolites

- Metal-Organic Frameworks (MOFs)

Activated carbon stands out due to its high surface area, versatility, and cost-effectiveness, making it a preferred choice in many applications.

Properties

CAS No. |

70141-41-2 |

|---|---|

Molecular Formula |

C27H38F2O6 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C27H38F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h10,14,16-17,19-20,31,34H,7-9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1 |

InChI Key |

QBXIYKBVNIQEKQ-OJAGFMMFSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.